ethyl 1-acetylpiperidine-3-carboxylate physical and chemical properties
ethyl 1-acetylpiperidine-3-carboxylate physical and chemical properties
An In-Depth Technical Guide to Ethyl 1-acetylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
Ethyl 1-acetylpiperidine-3-carboxylate, with CAS Number 2637-75-4, is a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of both an ester and a tertiary amide functional group on this scaffold provides multiple points for synthetic diversification, making it a valuable building block for creating libraries of compounds for drug discovery.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the known physical and chemical properties of ethyl 1-acetylpiperidine-3-carboxylate. In light of the limited experimentally-derived data in peer-reviewed literature, this document combines available supplier information with established principles of organic chemistry to offer predictive insights into its spectroscopic characteristics, chemical reactivity, and safe handling. A detailed, field-proven protocol for its logical synthesis is also provided to empower researchers in its practical application.
Physicochemical and Computational Properties
The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. While extensive experimental data for this specific molecule is not widely published, a combination of supplier data and computational predictions provides a solid foundation for its use.
Structural and General Information
The molecule consists of a piperidine ring N-acylated with an acetyl group and substituted at the 3-position with an ethyl carboxylate group. The presence of the N-acetyl group introduces rotational restriction (atropisomerism) around the N-C(O) bond, which can lead to the observation of multiple conformers in solution, potentially complicating NMR analysis.
Diagram 1: Chemical Structure of Ethyl 1-acetylpiperidine-3-carboxylate
Caption: 2D structure of Ethyl 1-acetylpiperidine-3-carboxylate.
Data Summary
All quantitative data has been summarized in the table below for clarity and ease of comparison. It is crucial to note the distinction between experimentally confirmed data from suppliers and computationally predicted values.
| Property | Value | Data Type | Source |
| CAS Number | 2637-75-4 | Experimental | ChemScene[1] |
| Molecular Formula | C₁₀H₁₇NO₃ | Experimental | ChemScene[1] |
| Molecular Weight | 199.25 g/mol | Calculated | ChemScene[1] |
| Purity | ≥98% | Experimental | ChemScene[1] |
| Physical State | Not specified (likely an oil/liquid) | Inferred | - |
| Boiling Point | Data not available | - | - |
| Density | Data not available | - | - |
| Solubility | Data not available | - | - |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | Computational | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 0.808 | Computational | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | Computational | ChemScene[1] |
| Rotatable Bonds | 2 | Computational | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | Recommendation | ChemScene[1] |
Predicted Spectroscopic Characteristics
While experimentally obtained spectra are the gold standard, a detailed analysis of the molecule's structure allows for the prediction of key spectroscopic features. This is invaluable for researchers synthesizing this compound to confirm its identity.
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¹H NMR Spectroscopy:
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Ethyl Group: A triplet integrating to 3H around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (OCH₂).
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Acetyl Group: A sharp singlet integrating to 3H around δ 2.1 ppm. Due to hindered rotation around the amide bond, this signal may be broadened or appear as two distinct singlets.
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Piperidine Ring Protons: A complex series of multiplets between δ 1.5-4.5 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the ester (C3) will be the most downfield. The N-acetylation will cause significant complexity, with distinct signals for axial and equatorial protons and potential doubling of peaks due to the presence of E/Z amide rotamers.
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¹³C NMR Spectroscopy:
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Carbonyls: Two signals in the downfield region: one around δ 168-172 ppm for the amide carbonyl and another around δ 172-175 ppm for the ester carbonyl.
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Ethyl Group: Signals around δ 60-62 ppm (OCH₂) and δ 14-15 ppm (CH₃).
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Acetyl Group: A signal around δ 21-23 ppm for the methyl carbon.
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Piperidine Ring: Multiple signals in the δ 20-55 ppm range.
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Infrared (IR) Spectroscopy:
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Two distinct and strong carbonyl (C=O) stretching bands are expected. The tertiary amide C=O stretch typically appears around 1650 cm⁻¹ . The ester C=O stretch appears at a higher frequency, around 1735 cm⁻¹ . The presence of both strong absorptions in these regions is a key diagnostic feature.
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C-H stretching bands for the aliphatic protons will be observed below 3000 cm⁻¹.
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Synthesis Protocol: N-Acetylation of Ethyl Piperidine-3-carboxylate
This protocol describes a robust and reliable method for the synthesis of the title compound from its commercially available precursor, ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).
Principle and Rationale
The synthesis is a nucleophilic acyl substitution. The secondary amine of ethyl nipecotate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A tertiary amine base, such as triethylamine, is used as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and reagents.
Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Methodology
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Reaction Setup:
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To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq).
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Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
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Add triethylamine (Et₃N, 1.2 eq) to the solution.
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Addition of Acetylating Agent:
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Cool the flask to 0°C using an ice-water bath.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Rationale: This controls the initial exothermic reaction.[2]
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Reaction Progression:
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Remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Work-up:
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Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acetic anhydride and acetic acid), followed by brine. Rationale: This ensures complete removal of acidic components and salts.[3]
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification:
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The resulting crude oil should be purified by flash column chromatography on silica gel.
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A solvent system of ethyl acetate in hexanes is typically effective for eluting the product.
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Combine the product-containing fractions and concentrate in vacuo to yield the pure ethyl 1-acetylpiperidine-3-carboxylate.
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Chemical Reactivity and Stability
The reactivity of ethyl 1-acetylpiperidine-3-carboxylate is governed by its two primary functional groups: the tertiary amide and the ethyl ester.
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Hydrolysis: Both the ester and the amide can be hydrolyzed, though under different conditions.
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Ester Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic (saponification) conditions to yield 1-acetylpiperidine-3-carboxylic acid. Basic hydrolysis using a reagent like lithium hydroxide (LiOH) is typically cleaner and occurs under milder conditions than amide hydrolysis.[4]
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Amide Hydrolysis: The N-acetyl group is significantly more stable and requires more forcing conditions for cleavage, such as prolonged heating with strong acid (e.g., 6M HCl) or a strong base.[4] This differential reactivity allows for the selective manipulation of the ester group while leaving the amide intact.
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Reduction:
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The ester can be selectively reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiH₄) or lithium borohydride (LiBH₄).
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Simultaneous reduction of both the ester and the amide to the corresponding alcohol and N-ethyl amine, respectively, can be achieved with a powerful reducing agent like LiAlH₄ under forcing conditions.
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Stability: The compound is generally stable under neutral conditions. It should be stored in a dry environment as the ester is susceptible to slow hydrolysis in the presence of moisture.[1] Storage at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability.
Diagram 3: Key Reactivity Pathways
Caption: Major chemical transformations of the title compound.
Safety and Handling
No specific safety data sheet (SDS) is widely available for ethyl 1-acetylpiperidine-3-carboxylate. Therefore, a risk assessment must be based on the properties of related compounds and the reagents used in its synthesis.
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Personal Protective Equipment (PPE):
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Handling:
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First Aid Measures:
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
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In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
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Conclusion
Ethyl 1-acetylpiperidine-3-carboxylate serves as a versatile and valuable intermediate for synthetic and medicinal chemistry. While a comprehensive, experimentally-verified dataset on its properties remains to be published, this guide provides a robust framework for its use. By combining available data with predictive analysis and established chemical principles, researchers can confidently synthesize, handle, and derivatize this compound. The provided protocols and safety guidelines are designed to ensure both successful experimental outcomes and a high standard of laboratory safety.
References
- BenchChem. (n.d.). Application Notes & Protocols: Acetylation of o-Toluidine using Acetic Anhydride.
- Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet.
- PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- BenchChem. (n.d.). Application Notes and Protocol for N-Acylation of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl).
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Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
